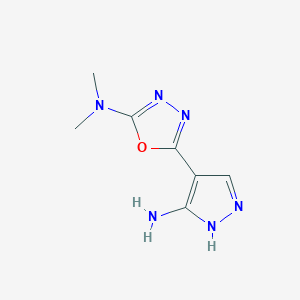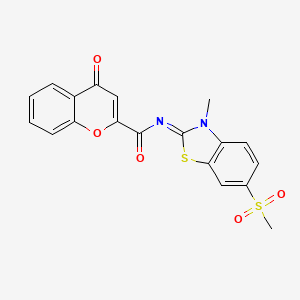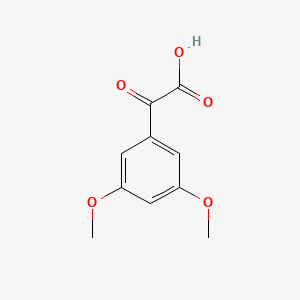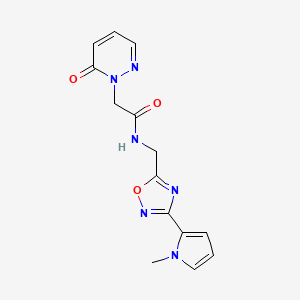![molecular formula C26H20ClFN4O3S B2498020 2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 892384-10-0](/img/structure/B2498020.png)
2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research into complex organic molecules like "2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide" often involves the exploration of novel synthetic routes, structural analysis through various spectroscopic techniques, and the evaluation of their physical and chemical properties. These investigations contribute to the broader field of organic and medicinal chemistry, providing insights into the potential applications of these compounds in various domains, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions that introduce various functional groups into the molecule. For example, the synthesis of related compounds has been achieved through reactions involving intermediate products like pyrazoles, thioxothiazolidin, and pyridines. These processes often employ techniques such as condensation reactions, cyclization, and substitutions to construct the desired molecular framework (K. Sunder & Jayapal Maleraju, 2013; Mahmoud Arafat et al., 2022).
Molecular Structure Analysis
The detailed molecular structure of organic compounds is typically elucidated using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the geometry of its various functional groups. For instance, crystal structure analysis has revealed the orthorhombic arrangement and hydrogen bonding patterns within similar molecules, shedding light on their three-dimensional configuration (Liang Xiao-lon, 2015).
Chemical Reactions and Properties
The reactivity of such complex molecules often involves interactions with various reagents to form new derivatives or undergo structural modifications. Studies have explored reactions leading to the formation of bis(pyrazol-5-ols), pyridones, and other derivatives, highlighting the versatility and reactivity of these compounds (Mahmoud Arafat et al., 2022).
Physical Properties Analysis
Physical properties such as solubility, crystallinity, and melting points are crucial for understanding the behavior of compounds under different conditions. For similar compounds, the analysis of crystalline forms and solubility in various solvents has been conducted to determine their suitability for further applications (Danielle H. Euler et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under different conditions, are essential for predicting the compound's behavior in chemical reactions. Studies on related compounds have focused on their reactivity towards nucleophilic and electrophilic agents, providing insights into their chemical behavior and potential for further functionalization (M. Elian et al., 2014).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Activity
Heterocyclic Synthesis
Research on heterocyclic compounds, such as thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidine derivatives, demonstrates the versatility of these compounds in synthesizing a wide range of biologically active molecules. Such compounds are obtained through reactions with acetic anhydride, acid chloride, and bifunctional compounds like hydrazine hydrate, leading to various derivatives with potential therapeutic applications (Elian, Abdelhafiz, & Abdelreheim, 2014).
Antitumor Activity
Certain fluoro-substituted compounds, including benzo[b]pyran derivatives, have shown anti-lung cancer activity. This indicates the potential of similar fluorinated compounds in cancer research and therapy (Hammam et al., 2005).
Anti-Inflammatory and Analgesic Properties
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, highlighting the therapeutic potential of such compounds in pain and inflammation management (Selvam et al., 2012).
Potential Applications in Drug Development
Radioligand Imaging
The synthesis and evaluation of radiolabeled compounds, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with PET, underscore the importance of fluorinated compounds in diagnostic imaging and neuroinflammation studies (Dollé et al., 2008).
Novel Antipsychotic Agents
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrates the discovery of novel potential antipsychotic agents, indicating the potential psychiatric applications of similar compounds (Wise et al., 1987).
Propiedades
IUPAC Name |
2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O3S/c1-14-23-18(16(12-33)11-29-14)10-19-25(35-23)31-24(15-6-8-17(27)9-7-15)32-26(19)36-13-22(34)30-21-5-3-2-4-20(21)28/h2-9,11,33H,10,12-13H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHORTQBQNAIRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)
![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)




